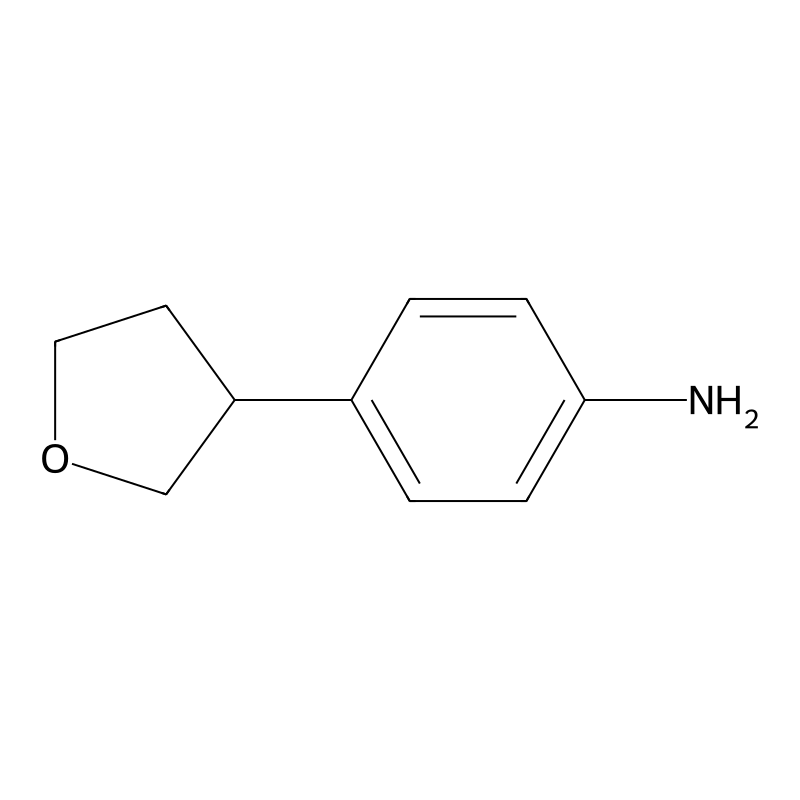

4-(Oxolan-3-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Oxolan-3-yl)aniline is a chemical compound characterized by the presence of an oxolane (tetrahydrofuran) ring and an aniline moiety. Its molecular formula is , and it features a structure that combines the cyclic ether with an aromatic amine. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the unique properties imparted by the oxolane ring, which can influence both chemical reactivity and biological activity.

- Oxidation: The compound may be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of N-oxide derivatives.

- Reduction: Reduction reactions can convert the quinoline or related structures to tetrahydro derivatives using hydrogen gas and a palladium catalyst.

- Substitution: Electrophilic substitution reactions can occur on the aniline ring, allowing for the introduction of various functional groups such as nitro, halogen, or alkyl groups.

These reactions are essential for modifying the compound to enhance its properties for specific applications.

4-(Oxolan-3-yl)aniline exhibits potential biological activity, which may involve interactions with specific enzymes or receptors. The compound can modulate enzyme activity or receptor function by binding to active sites or influencing signaling pathways. Its unique structure may confer distinct pharmacological properties, making it a candidate for further investigation in drug development.

The synthesis of 4-(Oxolan-3-yl)aniline typically involves several steps:

- Formation of the Oxolane Ring: This can be achieved through cyclization of suitable diols or halohydrin precursors under acidic or basic conditions.

- Aniline Coupling: The oxolane intermediate is coupled with an aniline derivative through nucleophilic substitution reactions, often facilitated by bases such as sodium hydride or potassium carbonate.

Industrial production may optimize these synthetic routes to improve yield and purity, utilizing advanced techniques such as continuous flow reactors.

4-(Oxolan-3-yl)aniline has several applications:

- Pharmaceuticals: It may serve as a building block in drug synthesis due to its unique structural features that could enhance bioactivity.

- Organic Synthesis: This compound can be used in various organic synthesis processes to create more complex molecules.

- Material Science: Its properties might be leveraged in developing new materials with specific functionalities, such as sensors or dyes.

Research into the interaction of 4-(Oxolan-3-yl)aniline with biological targets is crucial for understanding its potential therapeutic effects. Studies may focus on its binding affinity to enzymes or receptors, elucidating mechanisms of action that could lead to novel therapeutic applications. Such investigations are vital for determining the compound's efficacy and safety profile.

4-(Oxolan-3-yl)aniline shares structural similarities with several other compounds, which can be compared based on their functional groups and biological activities:

| Compound Name | Structure | Similarity Index |

|---|---|---|

| 4-(Oxetan-3-yl)aniline | Contains an oxetane ring instead of oxolane | 0.88 |

| 4-(Tetrahydropyran-4-yl)phenylamine | Features a tetrahydropyran ring | 0.88 |

| 4-(oxolan-3-yl)-N-(quinolin-2-ylmethyl)aniline | Similar structure with a different quinoline position | 0.82 |

| 4-(oxolan-3-yl)-N-(quinolin-4-ylmethyl)aniline | Another positional isomer with quinoline | 0.82 |

| 4-(oxolan-3-yl)-N-(pyridin-3-ylmethyl)aniline | Contains a pyridine ring instead of quinoline | 0.81 |

Uniqueness

The uniqueness of 4-(Oxolan-3-yl)aniline lies in its specific combination of oxolane, aniline, and potential substituents that may confer distinct chemical and biological properties compared to its analogs. This structural diversity allows for tailored modifications that can enhance its utility in various applications, particularly in medicinal chemistry and materials science.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant